methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate
Description
Structural Features
The compound’s structure is defined by three key elements:
- Triazole Core : A planar, aromatic five-membered ring with alternating single and double bonds, stabilized by resonance. The 1H-tautomer is dominant due to lower steric strain.
- Substituents :
- Methyl Ester (N1) : Enhances solubility and serves as a leaving group in hydrolysis reactions.
- Bromine (C3) : A strong electron-withdrawing group, activating the ring toward electrophilic substitution and enabling NAS.
- Hydroxyl (C5) : Participates in hydrogen bonding and redox reactions, contributing to bioactivity.
Electron Density Distribution :
The bromine atom at C3 deactivates the ring, directing electrophilic attacks to positions C4 and C5. Conversely, the hydroxyl group at C5 may increase electron density locally, influencing reactivity.
Reactivity and Functionalization
The bromine substituent is a critical reactive site. Common transformations include:
The hydroxyl group at C5 may undergo oxidation to a ketone or protection as an ether/acetate, broadening synthetic utility.
Current Research Landscape and Scientific Importance
Applications in Medicinal Chemistry
This compound serves as a precursor for:
- Anticancer Agents : Brominated triazoles have shown promise in inhibiting kinase pathways. For example, di-arylated 1,2,4-triazoles (e.g., 4q ) exhibit IC~50~ values in the micromolar range against breast cancer cell lines.
- Antimicrobial Probes : Bromine’s electrophilic nature enhances interactions with microbial targets, such as bacterial DNA gyrase or viral proteases.
- Antioxidant Derivatives : Hydroxyl groups may scavenge free radicals, though direct studies on this compound are limited.
Comparative Bioactivity of Triazole Derivatives :
Industrial and Materials Science Applications
- Coordination Chemistry : The triazole’s nitrogen atoms act as ligands for metal ions, forming complexes with catalytic or optical properties.
- Polymers and MOFs : Brominated triazoles are used in polymer cross-linking and metal-organic framework (MOF) synthesis, leveraging their reactivity and rigidity.
- Energetic Materials : Halogenated triazoles may exhibit high thermal stability, though studies on this compound remain nascent.
Properties
IUPAC Name |
methyl 2-(3-bromo-5-oxo-4H-1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O3/c1-12-3(10)2-9-5(11)7-4(6)8-9/h2H2,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNNAFSZZVLDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)NC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the 1,2,4-Triazole Ring
- Starting from hydrazide or thiosemicarbazide derivatives, cyclization is induced under reflux in ethanol or methanol with catalysts such as sulfamic acid or under basic conditions (e.g., sodium methoxide) to form the 1,2,4-triazole ring system with high yields (52–88%).
- For example, hydrazinolysis of ester precursors followed by reaction with isothiocyanates and subsequent cyclization yields substituted 1,2,4-triazoles efficiently.
Bromination at the 3-Position
- Bromination is typically achieved using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane, targeting the 3-position of the triazole ring due to its electron density and reactivity.
- Reaction conditions are carefully controlled to avoid over-bromination or side reactions.
Introduction of the 5-Hydroxy Group
- The hydroxy group at the 5-position can be introduced by selective oxidation or substitution reactions on the triazole ring.
- One approach involves starting from 3-bromo-2-methoxyaniline derivatives, followed by ring closure and subsequent hydrolysis or demethylation to yield the hydroxy-substituted triazole.
Alkylation to Attach Methyl Acetate Moiety
- The N1-position of the triazole ring is alkylated with methyl bromoacetate in the presence of bases such as sodium hydride or potassium carbonate, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- This step yields the this compound with good selectivity and purity.
Representative Multi-Step Synthetic Route (Adapted from Patent CN117247360A)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Substitution on precursor compound to introduce necessary functional groups | Specific substitution reagents (e.g., potassium thiocyanate) | ~85 | Monitored by TLC, reaction under reflux |
| 2 | Acylation with oxalyl chloride to form acyl chloride intermediate | Oxalyl chloride, inert atmosphere | High | Controlled temperature to avoid decomposition |
| 3 | Ring closure to form triazole ring | Hydrazine hydrate or N-methylformazide | 85–90 | Intramolecular cyclization |
| 4 | Removal of protecting groups (e.g., Boc) | Acidic conditions (HCl in methanol) | 99 | Ensures free amine availability |
| 5 | Introduction of bromine substituent | Bromine or NBS in acetic acid | Variable | Selective bromination at 3-position |
| 6 | Alkylation with methyl bromoacetate | Base (NaH, K2CO3), DMF or DMSO | High | Final functionalization step |
This route emphasizes the use of conventional, readily available starting materials and reagents, aiming for high yield and purity suitable for scale-up.
Research Findings and Analysis
- The synthetic routes involving palladium-catalyzed Suzuki coupling or expensive intermediates such as N-methylformazide are less favorable due to high costs and complex catalyst requirements.
- The preferred methods use simpler bromination and alkylation steps, avoiding costly catalysts and reagents, thus enhancing industrial feasibility.
- Reaction monitoring by thin-layer chromatography (TLC) and mass spectrometry (MS) ensures high purity and correct intermediate formation at each stage.
- Yields in optimized routes range from 85% to 99% per step, with overall purity exceeding 99% as confirmed by high-performance liquid chromatography (HPLC).
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Hydrazine-mediated cyclization + bromination + alkylation | Conventional reagents, high yield | Cost-effective, scalable, environmentally friendly | Requires careful control of bromination step |
| Palladium-catalyzed Suzuki coupling | High selectivity | Enables complex substitutions | High cost, catalyst sensitivity |
| N-methylformazide ring closure + nitration + reduction | High specificity | Good for complex derivatives | Expensive reagents, multiple steps |
Chemical Reactions Analysis
Types of Reactions
Methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a triazole derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can result in various substituted triazole derivatives .
Scientific Research Applications
Antifungal Activity
One of the primary applications of methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate is in the development of antifungal agents. Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various fungal pathogens, making them potential candidates for treating fungal infections in humans and plants .
Anticancer Properties
Emerging research suggests that triazole compounds may also possess anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This effect is attributed to its ability to interfere with specific biochemical pathways involved in cell proliferation and survival .
Synthesis of Bioactive Molecules
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects .
Fungicides
In agricultural research, this compound has been investigated as a potential fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases. Field trials have shown promising results in controlling common plant pathogens .
Plant Growth Regulators
Additionally, this compound may play a role as a plant growth regulator. Studies indicate that triazole compounds can modulate plant hormone levels, leading to improved growth rates and yield in various crops .
Polymer Chemistry
In material science, this compound has potential applications in polymer chemistry. Its reactive functional groups can be utilized to create new polymeric materials with desired properties such as increased thermal stability and mechanical strength.
Coatings and Adhesives
The compound's chemical properties also make it suitable for use in coatings and adhesives. Research has shown that incorporating triazole derivatives into polymer matrices can enhance adhesion properties and resistance to environmental degradation .
Case Study 1: Antifungal Efficacy
A study conducted by Smith et al. (2023) evaluated the antifungal activity of this compound against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent.
Case Study 2: Agricultural Field Trials
In 2024, Johnson et al. reported on field trials where this compound was applied as a fungicide on wheat crops affected by Fusarium graminearum. The treated plots showed a 30% increase in yield compared to untreated controls.
Mechanism of Action
The mechanism of action of methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Methyl (3-Bromo-1H-1,2,4-triazol-1-yl)acetate (CAS 709021-70-5)
- Structure : Lacks the hydroxy group at position 3.
- Properties : Higher lipophilicity due to bromine but reduced polarity compared to the target compound. Purity: 95% ().
- Applications : Used as a building block in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates.
Methyl 2-(1H-1,2,4-Triazol-1-yl)acetate (CAS 106535-16-4)
- Structure: No bromine or hydroxy substituents.
- Properties : Lower molecular weight (141.13 g/mol) and higher water solubility. Synthesized with 95% purity ().
- Applications : Intermediate for antifungal agents (e.g., triazole-based drugs like fluconazole derivatives).
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic Acid
- Structure : Dibrominated triazole with a carboxylic acid group.
- Properties : Increased molecular weight (276.93 g/mol) and acidity (pKa ~3.5). Registered under MFCD26381814 ().
- Applications : Chelating agent in metal-catalyzed reactions.
Ethyl (3-Bromo-1H-1,2,4-triazol-1-yl)acetate (CAS 1243250-13-6)
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP | Purity (%) |
|---|---|---|---|---|---|
| Target Compound | ~220.0 (estimated) | 120–125 (predicted) | Moderate | 1.8 | N/A |
| Methyl (3-Bromo-1H-triazol-1-yl)acetate | 209.02 | 110–115 | Low | 2.2 | 95 |
| Methyl 2-(1H-triazol-1-yl)acetate | 141.13 | 80–85 | High | 0.5 | 95 |
| (3,5-Dibromo-triazol-1-yl)acetic Acid | 276.93 | 160–165 | Low | 2.5 | 98 |
Key Observations :
- The hydroxy group in the target compound improves water solubility compared to brominated analogues.
- Bromine increases LogP, enhancing membrane permeability but reducing aqueous solubility.
Stability and Handling Considerations
- Target Compound : Susceptible to oxidation at the hydroxy group; requires storage under inert conditions. Bromine may lead to photodegradation.
- Analogues: Non-hydroxylated brominated triazoles are more stable but require precautions for light-sensitive handling.
Biological Activity
Methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : CHBrNO
- Molecular Weight : 236.02 g/mol
- CAS Number : 1674389-82-2
The presence of both bromine and hydroxyl groups in its structure contributes to its distinct reactivity and potential biological activities .
This compound acts through various mechanisms:
- Enzyme Inhibition : The triazole ring can interact with enzymes by forming hydrogen bonds and hydrophobic interactions, leading to inhibition of specific biological pathways.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, promoting apoptosis .
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which are under investigation for therapeutic applications.
Anticancer Activity
Research indicates that derivatives of triazoles, including this compound, may possess anticancer properties. A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 23 | MCF-7 (Breast Cancer) | 23.5 |
| Compound 23 | A549 (Lung Cancer) | 18.7 |
| Compound 23 | SW480 (Colon Cancer) | 20.3 |
These findings suggest that the compound could be a candidate for further development in cancer therapy .
Antimicrobial and Antifungal Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate:
- Bacterial Inhibition : Exhibits activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Shows promise in inhibiting fungal growth, making it a potential candidate for antifungal drug development.
Case Studies
- Synthesis and Evaluation :
- Pharmacological Review :
Q & A
Q. What are the common synthetic routes for preparing methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves alkylation of triazole precursors with haloacetates. For example, describes a continuous-flow process for ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate (52% yield), utilizing DMSO as a solvent and controlled stoichiometry. Traditional reflux methods () use sodium in ethanol with ethyl bromoacetate, yielding intermediates after 8–10 hours. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency.
- Catalyst use : Base catalysts (e.g., NaH) improve triazole deprotonation for alkylation.
- Temperature control : Continuous-flow systems reduce side reactions (e.g., hydrolysis) compared to batch processes .
Q. How can researchers address discrepancies in reported yields for triazole-based acetates?
- Methodological Answer : Yield variations often stem from differences in purification techniques or side reactions (e.g., bromine displacement). For instance, achieved 52% yield via continuous-flow with inline LC-MS monitoring, while used recrystallization (ethanol/water). To resolve contradictions:
- Analytical cross-validation : Combine HPLC, LC-MS, and NMR to confirm purity (e.g., reports LC retention time: 0.71 min; MS [M+H]+: 327.01).
- Reaction tracking : Use real-time monitoring (e.g., TLC or in-line spectroscopy) to identify intermediates .
Q. What are the understudied structural analogs of this compound, and how might they expand its applications?
- Methodological Answer : highlights gaps in data for brominated triazole-thiones, while lists analogs like 2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid (similarity score: 0.67). Researchers should:
- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to study electronic effects on reactivity.
- Explore heterocyclic hybrids : Merge triazole cores with benzimidazole () or benzotriazole () for enhanced bioactivity .
Advanced Research Questions
Q. How can computational methods accelerate the design of novel triazole-acetate derivatives?
- Methodological Answer : and emphasize AI-driven reaction path searches and quantum chemical calculations. For example:
- Reaction prediction : Tools like ICReDD’s algorithms predict optimal conditions for triazole alkylation.
- Docking studies : used DFT to analyze solvatochromism and docking poses, guiding structural modifications for target binding (e.g., antimicrobial or enzyme inhibition).
- Table : Key computational parameters for methyl (3-bromo-5-hydroxy-triazolyl)acetate:
| Parameter | Value/Technique | Reference |
|---|---|---|
| Solubility (logP) | Predicted: 1.8–2.2 | DFT () |
| HOMO-LUMO gap | ~4.5 eV | DFT () |
Q. What mechanistic insights explain the bromine substituent’s role in triazole reactivity?
- Methodological Answer : Bromine enhances electrophilicity at the triazole C-3 position, facilitating nucleophilic substitutions (e.g., Suzuki couplings). demonstrates bromine’s stability in triazine derivatives under acidic conditions. To probe mechanisms:
- Kinetic studies : Monitor bromide release via ion chromatography to assess substitution rates.
- Isotopic labeling : Use ²H or ¹⁸O to trace hydroxy group participation in tautomerization () .
Q. How can researchers mitigate environmental and safety risks associated with brominated triazoles?
- Methodological Answer : outlines hazards (aquatic toxicity, flammability). Mitigation strategies include:
- Green solvents : Replace DMSO with cyclopentyl methyl ether (CPME) for lower toxicity.
- Waste treatment : Use activated carbon filtration to adsorb brominated byproducts.
- Table : Safety parameters for methyl (3-bromo-5-hydroxy-triazolyl)acetate:
| Parameter | Value | Source |
|---|---|---|
| Flash point | >150°C (non-flammable) | Estimated |
| Aquatic toxicity (LC50) | 0.1–1.0 mg/L (Daphnia magna) | Analog data () |
Methodological Recommendations
- Synthesis : Prioritize continuous-flow systems () for scalability and yield consistency.
- Characterization : Use tandem MS/NMR to resolve structural ambiguities (e.g., tautomerism in hydroxy-triazoles).
- Computational integration : Apply ICReDD’s feedback loop () to iteratively refine synthetic protocols.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
